

# Application Note: Utilizing Electrophysiology to Characterize the Effects of Cinnarizine on Ion Channels

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## Introduction

Cinnarizine is a widely used pharmaceutical agent, primarily prescribed for the management of vertigo, motion sickness, and other vestibular disorders. Its therapeutic effects are largely attributed to its activity as an antagonist of various ion channels. Understanding the specific interactions of Cinnarizine with these channels is crucial for elucidating its mechanism of action, optimizing its clinical use, and guiding the development of novel therapeutics. This application note provides a detailed overview and protocols for employing whole-cell patch-clamp electrophysiology to measure and characterize the effects of Cinnarizine on key ion channels, including voltage-gated calcium (Cav), potassium (Kv), and sodium (Nav) channels.

## **Mechanism of Action**

Cinnarizine exerts its pharmacological effects through the modulation of several key ion channels. Primarily known as a calcium channel blocker, it exhibits inhibitory action on both L-type and T-type voltage-gated calcium channels.[1][2] This blockade of calcium influx in vascular smooth muscle cells leads to vasodilation, particularly in cerebral blood vessels, which is believed to contribute to its efficacy in treating cerebrovascular disorders.[1] In the vestibular system, Cinnarizine's inhibition of calcium currents in hair cells is thought to dampen their over-reactivity, thereby alleviating symptoms of vertigo and motion sickness.[3]



Recent studies have revealed that Cinnarizine is a non-selective inhibitor of Cav1.2 and Cav1.3 L-type calcium channels.[4][5][6][7] Beyond its effects on calcium channels, Cinnarizine has also been shown to inhibit pressure-dependent potassium currents in vestibular hair cells. Furthermore, there is evidence to suggest that Cinnarizine may also interact with voltage-sensitive sodium channels.[8] In addition to its ion channel blocking activities, Cinnarizine has been reported to have antihistaminic, antiserotonergic, and antidopaminergic properties.[1]

## **Quantitative Data Summary**

The following tables summarize the known quantitative effects of Cinnarizine on various voltage-gated ion channels as determined by electrophysiological studies.

Table 1: Inhibitory Effects of Cinnarizine on Voltage-Gated Calcium (Cav) Channels

| Channel<br>Subtype | Cell Type                        | IC50    | % Block<br>(Concentration<br>, Frequency)                                  | Reference |
|--------------------|----------------------------------|---------|--|-----------|
| L-type             | Vestibular Type II<br>Hair Cells | 1.5 μΜ  | >80% at 10 μM  | [3]       |
| Cav1.2             | HEK293                           | 12.5 μΜ | 37.0% (3 μM, 0.1<br>Hz), 58.7% (3<br>μM, 0.2 Hz),<br>64.4% (3 μM, 1<br>Hz) | [4][5]    |
| Cav1.3S            | HEK293                           | 16.3 μΜ | -  | [4][5]    |
| Cav1.3L            | HEK293                           | -       | 46.4% (3 μM, 0.1<br>Hz), 71.3% (3<br>μM, 0.2 Hz),<br>83.2% (3 μM, 1<br>Hz) | [4][5]    |

Table 2: Effects of Cinnarizine on Other Ion Channels



| Channel Type                          | Cell Type                        | Effect                  | Observations   | Reference |
|---------------------------------------|----------------------------------|-------------------------|--|-----------|
| Pressure-<br>Dependent K+<br>Channels | Vestibular Type II<br>Hair Cells | Inhibition              | Effect observed at concentrations that did not inhibit calcium currents.               |           |
| Voltage-Gated<br>Na+ Channels         | Neurons<br>(inferred)            | Potential<br>Inhibition | Cinnarizine has been suggested to have an effect on voltage-sensitive sodium channels. | [8]       |

## **Experimental Protocols**

## Protocol 1: Whole-Cell Patch-Clamp Recording of Cinnarizine's Effect on Recombinant Cav Channels in HEK293 Cells

This protocol describes the methodology for assessing the inhibitory effect of Cinnarizine on specific voltage-gated calcium channel subtypes heterologously expressed in Human Embryonic Kidney 293 (HEK293) cells.[9][10]

#### 1. Cell Culture and Transfection:

- Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
- Transiently transfect the cells with plasmids encoding the desired Cav channel subunits (e.g.,  $\alpha 1$ ,  $\beta$ , and  $\alpha 2\delta$  for L-type channels) using a suitable transfection reagent. A green fluorescent protein (GFP) plasmid can be co-transfected to identify successfully transfected cells.
- Allow 24-48 hours for channel expression before electrophysiological recording.



#### 2. Solutions:

- External Solution (in mM): 110 TEA-Cl, 10 HEPES, 10 glucose, and 20 BaCl2 (as the charge carrier). Adjust pH to 7.3 with TEA-OH.
- Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH.
- Cinnarizine Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of Cinnarizine in dimethyl sulfoxide (DMSO). Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
- 3. Electrophysiological Recording:
- Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with the external solution at a rate of 1.5-2 mL/min.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 M $\Omega$  when filled with the internal solution.
- Establish a giga-ohm seal (>1  $G\Omega$ ) between the patch pipette and the membrane of a GFP-positive cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a holding potential of -80 mV.
- Evoke Cav channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
- Record baseline currents in the absence of the drug.
- Apply different concentrations of Cinnarizine via the perfusion system and record the resulting inhibition of the Cav channel currents.



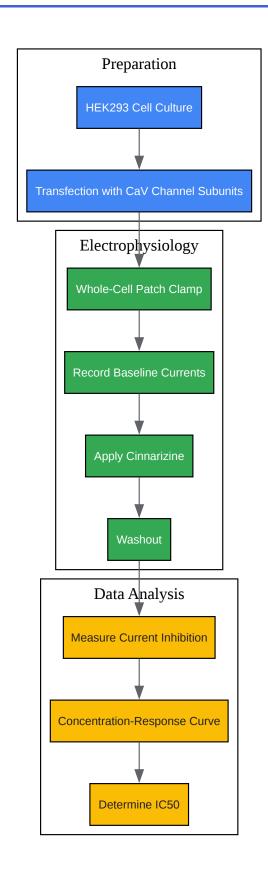




- Perform a washout with the external solution to check for reversibility of the drug effect.
- 4. Data Analysis:
- Measure the peak current amplitude in the absence and presence of different concentrations of Cinnarizine.
- Calculate the percentage of current inhibition for each concentration.
- Construct a concentration-response curve and fit the data with the Hill equation to determine the IC50 value.

## **Visualizations**

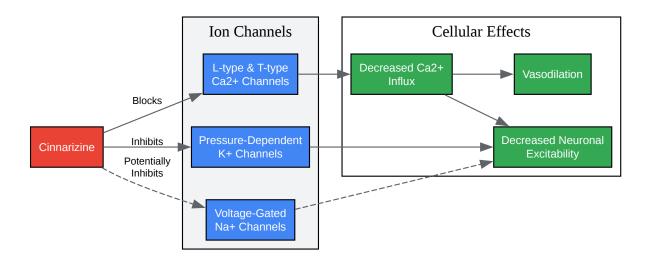




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Caption: Experimental workflow for Cinnarizine analysis.





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Caption: Cinnarizine's mechanism on ion channels.

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